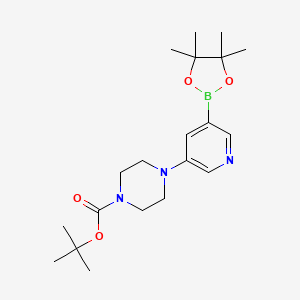

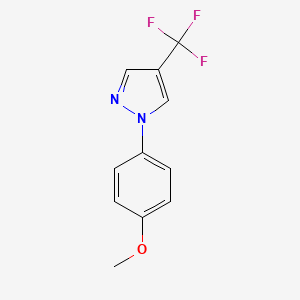

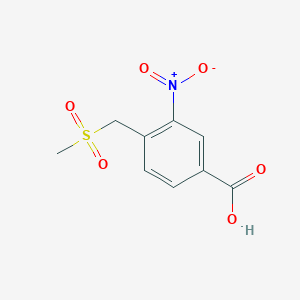

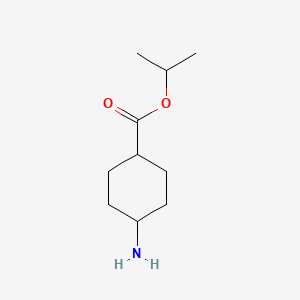

叔丁基 4-(5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶-3-基)哌嗪-1-羧酸酯

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .科学研究应用

合成和化学性质

- 生物活性化合物中的中间体:该化合物是生物活性化合物合成中的重要中间体,特别是用于治疗某些类型癌症的药物克唑替尼 (Kong 等,2016).

- 结构分析和表征:该化合物已通过各种光谱方法表征,如 LCMS、NMR、IR 和 X 射线衍射,证实了其结构并表明其在进一步化学研究中的用处 (Sanjeevarayappa 等,2015).

在材料科学中的应用

- 催化和聚合:叔丁基哌嗪衍生物已用于催化和聚合研究。例如,它们在酰化反应中的应用证明了它们在各种化学反应中作为催化剂的潜力 (Mennenga 等,2015).

药物开发和药理学

- 抗癌药物合成中的中间体:该化合物用于合成小分子抗癌药物。它作为此类合成中的一种中间体,突出了其在药物化学和药物开发中的重要性 (Zhang 等,2018).

- 新药的发现和优化:该化合物参与了新药的合成和发现,例如在克唑替尼和其他医学上重要的化合物开发中,展示了其在药物发现和优化中的作用 (Jian-qiang 等,2014).

分子和晶体学研究

- 晶体学和构象分析:该化合物已进行晶体学研究,提供了对其分子结构和构象的见解,这对于了解其化学性质和在各个领域的潜在应用至关重要 (Ye 等,2021).

作用机制

Target of Action

It’s important to note that the compound is an intermediate in the synthesis of many biologically active compounds .

Mode of Action

It’s known that the compound is used as an intermediate in the synthesis of various biologically active compounds . This suggests that its mode of action may be related to its role as a precursor in these synthesis processes.

Biochemical Pathways

As an intermediate in the synthesis of various biologically active compounds

Pharmacokinetics

As an intermediate in the synthesis of other compounds

Action Environment

It’s worth noting that the compound is a solid at 20°c and should be stored in a cool place . These factors may influence its stability and efficacy.

生化分析

Cellular Effects

The effects of Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate on cellular processes are not extensively studied. Its role as an intermediate in the synthesis of biologically active compounds suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism indirectly. For instance, compounds synthesized using this intermediate may exhibit anticancer, antiviral, or antibacterial properties, thereby affecting various cellular functions .

Molecular Mechanism

At the molecular level, Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate exerts its effects primarily through its involvement in the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium complex with the boronate ester group, followed by transmetalation with an aryl halide and subsequent reductive elimination to form the desired carbon-carbon bond. This process is crucial for the synthesis of many biologically active molecules .

Temporal Effects in Laboratory Settings

The stability and degradation of Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate in laboratory settings are important considerations. The compound is generally stable under standard laboratory conditions but may degrade over time when exposed to heat or moisture. Long-term studies on its effects on cellular function are limited, but it is known that the compound can be stored for extended periods if kept in a cool, dry place .

Dosage Effects in Animal Models

Studies on the dosage effects of Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate in animal models are scarce. As an intermediate in the synthesis of biologically active compounds, it is crucial to determine the appropriate dosage to avoid toxic or adverse effects. High doses of compounds synthesized using this intermediate may exhibit toxicity, necessitating careful dosage optimization in preclinical studies .

Metabolic Pathways

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate is involved in various metabolic pathways, particularly those related to its role in organic synthesis. The compound interacts with enzymes and cofactors involved in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the synthesis of complex organic molecules and pharmaceuticals .

Subcellular Localization

The subcellular localization of Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate is not extensively studied. Its role in organic synthesis suggests that it may localize to specific cellular compartments involved in metabolic processes. Post-translational modifications or targeting signals may direct the compound to particular organelles, influencing its activity and function .

属性

IUPAC Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-10-8-23(9-11-24)16-12-15(13-22-14-16)21-27-19(4,5)20(6,7)28-21/h12-14H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDQHWADURWLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735865 | |

| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-98-7 | |

| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)

![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)